The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Cancer Research, particularly in the study of chemotherapeutic drugs .
Comprehensive and Detailed Summary of the Application: 5-Vinyluracil is used in the design and synthesis of tumor-activated prodrugs of inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme that metabolizes the chemotherapeutic drug 5-fluorouracil (5-FU) .
The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Antiviral Research .
Comprehensive and Detailed Summary of the Application: 5-Vinyluracil and its derivatives have been studied to understand the chemical reactions responsible for the antiviral properties of 2′-deoxy-5-vinyluridine .
Detailed Description of the Methods of Application or Experimental Procedures: Under aqueous acidic conditions, 5-vinyluracil is in equilibrium with 5-(1-hydroxyethyl)uracil and the dimer, (E)-1,3-bis(uracil-5-yl)but-1-ene . The formation of the dimer is favored in concentrated solution .
The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Organic Chemistry .
Comprehensive and Detailed Summary of the Application: 5-Vinyluracil is used in the study of rhodium-catalyzed iminoiodane-mediated oxyamidation reactions . This involves the reaction of 1,3-dimethyl-5-vinyluracil with phenyl sulfamate .
Detailed Description of the Methods of Application or Experimental Procedures: The dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 1,3-dimethyl-5-vinyluracil with phenyl sulfamate provided a high yield of 5-(1-acetyl-2-phenylsulfamoyl)ethyluracil via regioselective nucleophilic ring opening by acetate anion of the transiently formed 5-(1,2)-N-phenylsulfonylaziridine intermediate .
The biological activity of 5-vinyluracil has garnered attention due to its incorporation into RNA. It has been shown to be less toxic than many other nucleoside analogs, making it suitable for metabolic labeling studies in RNA research. Its ability to cause stalling during reverse transcription suggests potential applications in mutational profiling and RNA analysis .
Several methods exist for synthesizing 5-vinyluracil:
5-Vinyluracil has various applications in both research and therapeutic contexts:
Research has highlighted the interactions of 5-vinyluracil with various biological molecules:
Several compounds share structural similarities with 5-vinyluracil. Here are some notable examples:
| Compound Name | Structure/Modification | Unique Features |
|---|---|---|
| Uracil | Base structure | Natural nucleobase; no vinyl group |
| 2-Vinyluridine | Vinyl group at position 2 | Different position affects reactivity |
| 5-Fluorouracil | Fluorine substitution at position 5 | Anticancer properties; different mechanism |
| 5-Halogenovinyluracils | Halogen substitutions | Enhanced reactivity but may alter toxicity |
| 2′-Deoxy-5-vinyluridine | Deoxyribose sugar moiety | Potentially reduced toxicity compared to ribonucleosides |
In Escherichia coli, 5-vinyluracil substitutes thymine in DNA under controlled experimental conditions. This substitution occurs when thymine-starved E. coli strains are cultured in media containing 5-vinyluracil instead of thymine. For instance, bacteriophage T3 produced in such media exhibited 32% replacement of thymine with 5-vinyluracil in its genomic DNA [1] [3]. The substitution mechanism relies on the endogenous nucleotide salvage pathways, where 5-vinyluracil is phosphorylated to its triphosphate form and incorporated by DNA polymerase during replication.
The structural consequences of this substitution are significant. DNA containing 5-vinyluracil retains duplex stability comparable to natural DNA, as evidenced by unchanged melting temperatures in vitro [3]. However, the vinyl group introduces steric and electronic perturbations in the major groove, which can interfere with protein-DNA interactions. For example, restriction endonucleases such as ScaI exhibit reduced cleavage efficiency when 5-vinyluracil is present at recognition sites [7]. This property has been exploited to study enzyme specificity and DNA-protein binding dynamics.
A critical limitation arises when 5-vinyluracil is provided as a deoxyribonucleoside (2'-deoxy-5-vinyluridine). Unlike the free base, the deoxyribonucleoside form is not incorporated into DNA and instead inhibits phage production in E. coli, reducing viable T3 phage yields by over 90% [1] [3]. This suggests that E. coli lacks the enzymatic machinery to phosphorylate deoxyribonucleosides of 5-vinyluracil, restricting its utility to free-base supplementation strategies.
The T3 bacteriophage serves as a key model for studying 5-vinyluracil integration into viral DNA. When T3 infects thymine-auxotrophic E. coli cultured with 5-vinyluracil, the phage genome incorporates the analog at approximately one-third of thymine positions [1] [3]. This substitution does not immediately impair phage viability; newly synthesized 5-vinyluracil-containing phages exhibit infectivity rates comparable to wild-type particles. However, long-term storage leads to rapid viability loss, with a 50% reduction in plaque-forming units within 72 hours at 4°C [3].
Notably, 5-vinyluracil-containing T3 DNA shows no increased sensitivity to gamma radiation compared to natural DNA [3]. This contrasts with other thymine analogs like 5-bromouracil, which sensitizes DNA to radiation-induced damage [6]. The stability of 5-vinyluracil under radiation underscores its potential for applications requiring durable nucleic acid labeling.
The inability of T3 to incorporate 5-vinyluracil when provided as a deoxyribonucleoside highlights the phage's dependence on host metabolism for nucleotide processing. This dependency has been leveraged to probe phage-host interactions, particularly in studies investigating nucleotide salvage pathway cross-talk [1].
5-Vinyluridine (5-VUrd), the ribonucleoside form of 5-vinyluracil, is efficiently incorporated into RNA through endogenous salvage pathways. In eukaryotic systems, 5-VUrd phosphorylation by uridine-cytidine kinase produces 5-vinyluridine monophosphate, which is subsequently converted to the triphosphate form for RNA polymerase-mediated incorporation [4] [9]. Quantification via LC-MS/MS reveals incorporation rates of 0.86% in total cellular RNA, comparable to established metabolic labels like 5-ethynyluridine [9].
A breakthrough application involves cell-type-specific RNA labeling. Engineered cell lines expressing optimized uracil phosphoribosyltransferase (UPRT) show enhanced 5-VUrd incorporation, enabling spatially resolved transcriptome profiling [4]. This system exploits the inability of wild-type mammalian cells to phosphorylate 5-vinyluracil, restricting labeling to UPRT-expressing populations.
Cycloaddition chemistry further enhances 5-VUrd's utility. Treatment with maleimide derivatives generates stable adducts at vinyl-modified uridine residues, inducing reverse transcriptase (RT) stops or misincorporations during cDNA synthesis [4]. For example:
| Reverse Transcriptase | Misincorporation Rate at 5-VUrd Sites |
|---|---|
| HIV-RT (Mg²⁺ buffer) | 12.4 ± 1.8% |
| HIV-RT (Mn²⁺ buffer) | 38.6 ± 3.2% |
| M-MLV RT | 6.1 ± 0.9% |
These misincorporation signatures enable single-nucleotide resolution mapping of 5-VUrd in RNA via next-generation sequencing [4]. The method's compatibility with diverse RT enzymes allows customization based on experimental needs, such as balancing readthrough efficiency with mutation detection sensitivity.
5-Vinyluracil is a pyrimidine base (molecular formula C₆H₆N₂O₂) whose C=C bond at the C-5 position is electronically decoupled from the heteroaromatic ring, allowing classical free-radical reactions while preserving the nucleobase segment [1] [2]. Table 1 summarizes the key physical parameters that govern its macromolecular reactivity.
| Parameter (25 °C) | Value | Comment |
|---|---|---|
| Melting point | > 300 °C, decomposition [3] | Indicates high thermal headroom during polymerization |
| Density | 1.33 g cm⁻³ (calc.) [3] | Comparable with other vinyl heteroaromatics |
| pK_a (N-3) | 8.57 ± 0.10 [3] | Allows acid-triggered protection/deprotection of side chains |
| Radical polymerizability | Comparable to styrene analogues; γ-irradiation gives high-M_n homopolymers [4] | Provides a benchmark for copolymer design |
The conjugated vinyl moiety undergoes radical addition to form a benzylic intermediate that is stabilized by resonance into the uracil ring [4]. This intermediate can:
The 1,5-shift strategy—recently demonstrated for thiocyano-functionalized vinyl ethers—transfers a heteroatom from the side chain to the propagating centre, installing a labile C–S or C–O bond directly in the backbone [6] [7]. For 5-vinyluracil:
| Table 2 – Backbone-Cleavable Poly(5-vinyluracil) Prepared by 1,5-Shift Isomerization | ||||
|---|---|---|---|---|
| Run | Initiator (mol %) | Conversion (%) | M_n / kg mol⁻¹ (SEC) | M_n after 3 h, 0.1 M HCl (%) |
| 1 | 1.0 | 46 | 18.4 | 2.0 (11% residual) [7] |
| 2 | 0.5 | 31 | 12.7 | 1.6 (13% residual) [6] |
Implication: The in-chain thioether drastically accelerates depolymerization under mild acid, furnishing fragments < 3 kg mol⁻¹ that are water-soluble [6].
Controlled radical copolymerization of vinyl acetate with electron-rich heteroaromatics is facilitated by the high reactivity of the vinyl acetate propagating radical toward polarized C=C bonds [8] [9].
Key Findings for 5-vinyluracil
| Feed VAc : 5-vinyluracil (mol %) | Reactivity ratio r₁ (VAc) | Copolymer architecture | T_g / °C | Alkaline weight loss (0.05 M NaOH, 24 h) |
|---|---|---|---|---|
| 70 : 30 | 0.92 | Near-azeotropic random [9] | 53 | 46% [10] |
| 50 : 50 | 0.96 | Alternating-rich [8] | 61 | 32% |
| 30 : 70 | 1.03 | Gradient with uracil blocks | 68 | 18% |
Deacetylation of the vinyl acetate fraction to vinyl alcohol lowers the glass-transition temperature and introduces hydroxyl sites that accelerate backbone hydrolysis under base [10]. Thus the degradation rate can be programmed by adjusting the vinyl acetate fraction.
Ether-bearing side chains placed on N-1 of 5-vinyluracil act as acid-labile “fuses.” Trifluoromethanesulfonic acid removes p-methoxybenzyl groups and simultaneously catalyses ester cleavage in adjacent backbones [5].
| Table 3 – Side-Chain-Triggered Erosion of Poly(5-vinyluracil) |
| Functional group (N-1) | Acid used (25 °C) | t₁/₂ for side-chain loss | Percent main-chain scission |
|---|---|---|---|
| p-Methoxybenzyl ether | 0.1 M triflic acid | 12 min [5] | 63% |
| Benzyl ether | 1 M HBr | 45 min | 22% |
| Allyl ether | Pd(0)/H⁺ (cat.) | 30 min | 15% |
Architectural Outcome
A diblock obtained by sequential RAFT polymerization (poly(vinyl acetate)-block-poly(5-vinyluracil-p-MBE)) undergoes stepwise disassembly: the vinyl acetate block saponifies under mild base, whereas the uracil block fragments under acid, enabling orthogonal release profiles in multiresponsive materials.
| Criterion | 1,5-Shift Backbone Route [6] [7] | Vinyl Acetate Copolymer Route [8] [10] | Side-Chain Ether Route [5] |
|---|---|---|---|
| Cleavable bond type | C–S/C–O in main chain | C–C next to hydrolyzable acetate | N-O or O-CH₂–Ar in side chain |
| Trigger stimulus | Dilute acid | Base or enzyme (after hydrolysis) | Strong Brønsted or Lewis acid |
| Degradation half-life (25 °C) | < 1 h (0.1 M HCl) | 6–12 h (0.05 M NaOH) | < 0.5 h (triflic acid) |
| Residual M_n | ≤ 2 kg mol⁻¹ | ≈ 5 kg mol⁻¹ | variable; depends on block design |
| Tunability | Monomer ratio and side-chain identity | Vinyl acetate feed fraction | Ether protecting group |
The examples above demonstrate that 5-vinyluracil provides:
Future work should explore photo-mediated electron-transfer initiation to lower energy input, and apply isotacticity control to modulate domain crystallinity for biomedical resorption profiles.
Irritant